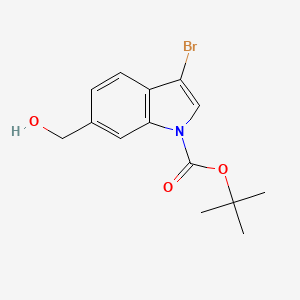
9,11-methane-epoxy Prostaglandin 1alpha
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,11-methane-epoxy Prostaglandin 1alpha is a stable epoxymethano analog of Prostaglandin H1. This compound is known for its ability to induce strong and dose-related aggregation of washed rabbit platelets and contraction of rabbit aortic strips . It has a molecular formula of C21H36O4 and a molecular weight of 352.51 g/mol .
Vorbereitungsmethoden
The synthesis of 9,11-methane-epoxy Prostaglandin 1alpha involves several steps, starting from the precursor Prostaglandin H1. The synthetic route typically includes the formation of an epoxide ring at the 9,11 positions of the prostaglandin molecule. The reaction conditions often involve the use of strong oxidizing agents and controlled temperature settings to ensure the stability of the epoxide ring
Analyse Chemischer Reaktionen
9,11-methane-epoxy Prostaglandin 1alpha undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the epoxide ring, leading to the formation of different analogs.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with others, altering its biological activity.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are often other prostaglandin analogs with modified biological activities.
Wissenschaftliche Forschungsanwendungen
9,11-methane-epoxy Prostaglandin 1alpha has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of epoxide rings in complex molecules.
Biology: The compound is used to investigate the mechanisms of platelet aggregation and vascular contraction.
Medicine: Research on this compound contributes to the development of new therapeutic agents for cardiovascular diseases and other conditions involving platelet aggregation.
Industry: Although primarily used in research, the compound’s properties make it a potential candidate for industrial applications in the development of new drugs and biochemical reagents
Wirkmechanismus
The mechanism of action of 9,11-methane-epoxy Prostaglandin 1alpha involves its interaction with specific receptors on platelets and vascular smooth muscle cells. The compound binds to these receptors, triggering a cascade of intracellular events that lead to platelet aggregation and vascular contraction. The molecular targets include various G-protein coupled receptors and signaling pathways that regulate these physiological processes .
Vergleich Mit ähnlichen Verbindungen
9,11-methane-epoxy Prostaglandin 1alpha is unique compared to other prostaglandin analogs due to its stable epoxide ring and strong biological activity. Similar compounds include:
9,11-methane-epoxy Prostaglandin F1alpha: Another epoxymethano analog with similar biological activities but different receptor affinities.
Prostaglandin E1 Ethanolamide: An analog with different chemical properties and biological effects
These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the uniqueness of this compound.
Eigenschaften
Molekularformel |
C21H36O4 |
|---|---|
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
7-[6-[(E)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]heptanoic acid |
InChI |
InChI=1S/C21H36O4/c1-2-3-6-9-17(22)12-13-19-18(16-14-20(19)25-15-16)10-7-4-5-8-11-21(23)24/h12-13,16-20,22H,2-11,14-15H2,1H3,(H,23,24)/b13-12+ |
InChI-Schlüssel |
VGRVXLWYKKBTNM-OUKQBFOZSA-N |
Isomerische SMILES |
CCCCCC(/C=C/C1C2CC(C1CCCCCCC(=O)O)CO2)O |
Kanonische SMILES |
CCCCCC(C=CC1C2CC(C1CCCCCCC(=O)O)CO2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 4-[(6-bromopyridin-2-yl)methylamino]piperidine-1-carboxylate](/img/structure/B12340954.png)
![Benzyl-dimethyl-[2-[2-(4-octylphenoxy)ethoxy]ethyl]azanium;hydroxide](/img/structure/B12340958.png)

![3-Chloro-6'-methyl-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B12340976.png)
![Ethyl 4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-17-carboxylate](/img/structure/B12340984.png)

![(4-fluorophenyl) (3E)-3-[(2,6-dichlorophenyl)methoxyimino]propanoate](/img/structure/B12340998.png)




![Ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12341023.png)

